molecular formula C13H18O B6416488 1-(2,6-Dimethylphenyl)pentan-1-one CAS No. 1697006-93-1

1-(2,6-Dimethylphenyl)pentan-1-one

Cat. No.: B6416488
CAS No.: 1697006-93-1
M. Wt: 190.28 g/mol
InChI Key: DAJZBHRIJSTGBA-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)pentan-1-one is a ketone derivative characterized by a pentan-1-one backbone substituted at the 1-position with a 2,6-dimethylphenyl group. Its molecular formula is C₁₃H₁₈O, and it features a ketone functional group (-C=O) adjacent to the aromatic ring.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-9-12(14)13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJZBHRIJSTGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)pentan-1-one typically involves the reaction of 2,6-dimethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,6-dimethylbenzaldehyde reacts with a Grignard reagent derived from pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of 1-(2,6-Dimethylphenyl)pentan-1-one may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on biological systems, including its potential as a stimulant.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, leading to increased alertness, energy, and euphoria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitution

(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide
  • Molecular Formula : C₁₇H₂₅D₇N₂O
  • CAS RN : 1013-25-8
  • Key Differences : Replaces the ketone group with a piperidinecarboxamide moiety and includes deuterium labeling. The 2,6-dimethylphenyl group is retained, but the functional group shift suggests applications in pharmaceutical research (e.g., isotopic labeling for metabolic studies) rather than ketone-based reactivity .
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Differences : Substitutes the ketone with a chloroacetamide group and replaces dimethyl with diethyl substituents on the phenyl ring. Widely used as a herbicide, its mechanism involves inhibition of plant fatty acid synthesis, highlighting how functional group changes (amide vs. ketone) alter bioactivity .

Ketone-Based Structural Relatives

2,2,4,4-Tetramethyl-3-pentanone
  • Molecular Formula : C₉H₁₈O
  • CAS RN : 815-24-7
  • Key Differences: A highly branched ketone lacking aromatic substituents. The branching enhances steric hindrance, reducing reactivity compared to the linear pentanone backbone in 1-(2,6-dimethylphenyl)pentan-1-one. Applications include solvent use or intermediates in polymer synthesis .

Functional Group Variants

1-(Dimethylamino)pentan-2-ol
  • Molecular Formula: C₇H₁₇NO
  • CAS RN : 5464-13-1
  • Key Differences: Replaces the ketone with a hydroxyl group and adds a dimethylamino substituent. This amino alcohol structure is more polar, enhancing solubility in aqueous systems, and is utilized in surfactants or pharmaceutical intermediates .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula CAS RN Functional Group Key Substituents Applications/Notes
1-(2,6-Dimethylphenyl)pentan-1-one C₁₃H₁₈O Not Provided Ketone 2,6-dimethylphenyl Organic synthesis, material science
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide C₁₇H₂₅D₇N₂O 1013-25-8 Amide 2,6-dimethylphenyl, deuterium Isotope-labeled pharmaceuticals
Alachlor C₁₄H₂₀ClNO₂ 15972-60-8 Chloroacetamide 2,6-diethylphenyl Herbicide
2,2,4,4-Tetramethyl-3-pentanone C₉H₁₈O 815-24-7 Ketone Branched alkyl groups Solvent, polymer intermediate
1-(Dimethylamino)pentan-2-ol C₇H₁₇NO 5464-13-1 Amino alcohol Dimethylamino Surfactants, pharmaceuticals

Research Findings and Implications

  • Steric Effects: The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce nucleophilic attack at the ketone group compared to less hindered analogs like 2,2,4,4-tetramethyl-3-pentanone .
  • Bioactivity : Structural parallels with alachlor suggest that modifying the functional group (e.g., ketone to amide) can shift applications from material science to agrochemicals .

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